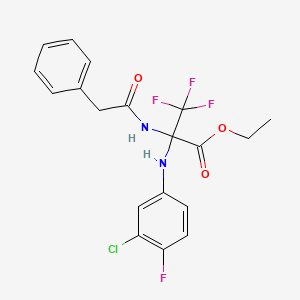![molecular formula C20H21N3O B15002399 N-(3-{1-[(1Z)-3-phenylprop-1-en-1-yl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B15002399.png)
N-(3-{1-[(1Z)-3-phenylprop-1-en-1-yl]-1H-benzimidazol-2-yl}propyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide is a complex organic compound that features a benzimidazole core linked to a phenylpropenyl group and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones under acidic conditions to form indoles . The subsequent steps may include N-alkylation and formylation reactions to introduce the formamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .
Scientific Research Applications
N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The phenylpropenyl group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar core structure and have diverse biological activities.
Benzimidazole Derivatives: These compounds are known for their medicinal properties, including antiviral and anticancer activities.
Uniqueness
N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide is unique due to its combination of a benzimidazole core with a phenylpropenyl group and a formamide moiety. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications .
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[3-[1-[(Z)-3-phenylprop-1-enyl]benzimidazol-2-yl]propyl]formamide |
InChI |
InChI=1S/C20H21N3O/c24-16-21-14-6-13-20-22-18-11-4-5-12-19(18)23(20)15-7-10-17-8-2-1-3-9-17/h1-5,7-9,11-12,15-16H,6,10,13-14H2,(H,21,24)/b15-7- |
InChI Key |
ZFPJVPHQINILNW-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C\N2C3=CC=CC=C3N=C2CCCNC=O |
Canonical SMILES |
C1=CC=C(C=C1)CC=CN2C3=CC=CC=C3N=C2CCCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide](/img/structure/B15002321.png)
![6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B15002327.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002333.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)
![3-methyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B15002355.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]biphenyl-2-carboxamide](/img/structure/B15002359.png)
![(2Z)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B15002366.png)
![1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B15002370.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15002376.png)
![N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide](/img/structure/B15002379.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B15002386.png)


![3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-9,10-dimethoxypyrazino[2,1-a]isoquinolin-5-ium](/img/structure/B15002408.png)
